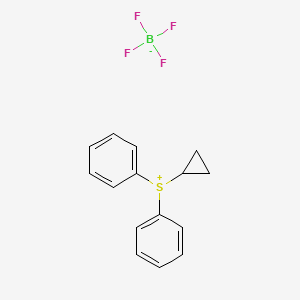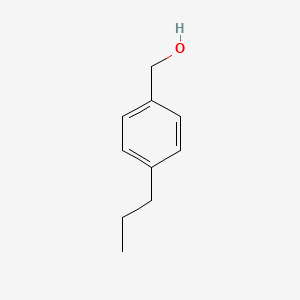
(4-Propylphenyl)methanol
Descripción general
Descripción
“(4-Propylphenyl)methanol” is a chemical compound with the molecular formula C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .
Molecular Structure Analysis
The molecular structure of “(4-Propylphenyl)methanol” consists of a benzene ring (phenyl group) attached to a propyl group (a three-carbon chain) at the 4-position and a methanol group at the 1-position .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Propylphenyl)methanol” are not detailed in the retrieved sources, the compound likely participates in reactions typical of alcohols and aromatic compounds. Alcohols, for example, can undergo reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
“(4-Propylphenyl)methanol” has a density of approximately 1.0±0.1 g/cm³. Its boiling point is 241.3±8.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 50.5±3.0 kJ/mol. Its flash point is 107.7±3.7 °C .
Aplicaciones Científicas De Investigación
1. Lipid Dynamics and Membrane Studies
(4-Propylphenyl)methanol and similar methanol compounds play a significant role in the study of biological and synthetic membranes. Research by Nguyen et al. (2019) demonstrates that methanol, as a solubilizing agent, significantly impacts lipid dynamics in membranes. This is particularly relevant for understanding the behavior of transmembrane proteins/peptides and the effects of solvents on biomembrane and proteolipid studies (Nguyen et al., 2019).
2. Chemical Synthesis and Functionalization
Compounds similar to (4-Propylphenyl)methanol, such as tris(4-azidophenyl)methanol, are used in chemical synthesis. Qiu et al. (2023) report that tris(4-azidophenyl)methanol serves as a multifunctional protecting group for thiols in peptoid synthesis, highlighting its versatility in material chemistry applications (Qiu et al., 2023).
3. Organic Synthesis Support
An improved synthesis of (4-ethenylphenyl)diphenyl methanol, closely related to (4-Propylphenyl)methanol, has been described by Manzotti et al. (2000). This synthesis is utilized in preparing trityl functionalized polystyrene resin, which is essential for solid-phase organic synthesis (Manzotti et al., 2000).
4. Methanol as a Biological Feedstock
Methanol, including derivatives like (4-Propylphenyl)methanol, is increasingly being considered as a substrate for biological production of chemicals. For example, Whitaker et al. (2017) engineered E. coli to convert methanol into biomass components and specialty chemicals, demonstrating methanol's potential as a renewable chemical feedstock (Whitaker et al., 2017).
5. Hydrogen Production and Catalysis
Methanol is used in hydrogen production via hydrolysis and plasma treatment. Sahin et al. (2016) studied the use of methanol in preparing catalysts for hydrogen generation, highlighting its utility in sustainable energy applications (Sahin et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-propylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUWLNIZBCCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375178 | |
| Record name | (4-propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylphenyl)methanol | |
CAS RN |
82657-70-3 | |
| Record name | (4-propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-propylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)
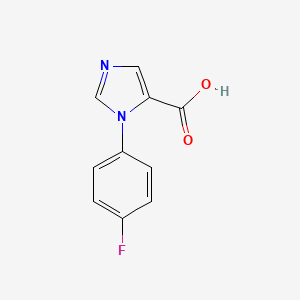
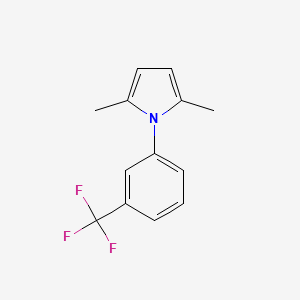
![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)
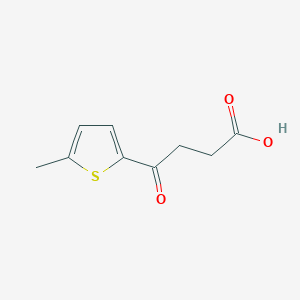
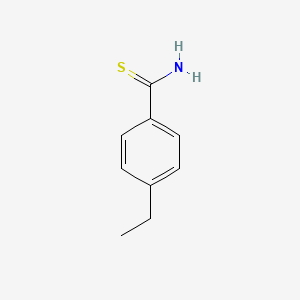
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)



